
肉桂酰异硫氰酸酯
描述
Cinnamoyl isothiocyanate (CIT) is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and materials science. It serves as an intermediate in the synthesis of various derivatives with potential biological activities and material properties.
Synthesis Analysis
The synthesis of cinnamoyl thiourea derivatives from CIT has been explored using substituted aniline in an ionic liquid medium, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]). This method has shown significant improvements in reactivity, yield, and reaction rate, with the added benefit of product recovery through simple filtration and the recyclability of the ionic liquid .
Molecular Structure Analysis
CIT has been used to synthesize a range of heterocyclic compounds, including 5-cinnamoylamino-2-cyanomethyl-1,3,4-thiadiazole derivatives. These compounds were further reacted to produce various derivatives, such as coumarins, thiazolidines, and thiadiazolo[3,2-a]pyridines, with their structures confirmed by spectral and analytical data .
Chemical Reactions Analysis
CIT has been utilized in the synthesis of polyfunctionally substituted heterocyclic compounds. For instance, it was reacted with 2-cyanoethanoic acid hydrazide to afford thiosemicarbazide derivatives, which were then treated to yield thiadiazole derivatives. These derivatives were further reacted with different reagents to produce a variety of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of CIT derivatives have been studied in the context of liquid-crystalline materials. A series of isobutyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamates were synthesized, displaying enantiotropic nematogenic properties without smectic phases. The mesomorphic behavior and thermal stability of these compounds were characterized using spectroscopic techniques and optical polarizing microscopy .
CIT has also been used to synthesize cinnamoylthioureas and their metal complexes with bivalent metal ions such as Cu(II), Ni(II), Pd(II), and Hg(II). The structures of these complexes were proposed based on various analytical techniques, and they exhibited antibacterial activity .
Relevant Case Studies
In medicinal chemistry, CIT derivatives have been investigated for their potential as antagonists of leukocyte function-associated antigen-1/intercellular adhesion molecule-1 interaction, which plays a role in cell adhesion and inflammation. The structure-activity relationship of these compounds was studied, and certain derivatives with specific substituents showed enhanced activity. One of the compounds was able to reduce cell migration in in vivo experiments .
In another study, CIT was used as an intermediate for the synthesis of various heterocyclic compounds, including thieno[2,3-b]quinolines and isothiazolo[5,4-b]quinolines. These compounds have potential applications in the development of new pharmaceuticals .
科学研究应用
生物碱衍生物的合成
肉桂酰异硫氰酸酯已被用于合成含肉桂酰基的槐属生物碱和烟碱生物碱衍生物。这些衍生物在抗菌和细胞毒活性方面显示出潜力,使其成为进一步药理学研究的宝贵工具 .
有机合成中间体
由于其高反应活性,肉桂酰异硫氰酸酯在有机合成中用作中间体。它在需要硫脲衍生物的反应中特别有用,而硫脲衍生物在各种药物的开发中具有重要意义 .
抗菌应用
研究表明肉桂酰异硫氰酸酯衍生物可以表现出抗菌特性。这使得它们成为对抗致病真菌和细菌的候选药物,这对于开发新抗生素至关重要 .
抗肿瘤活性
异硫氰酸酯,包括肉桂酰异硫氰酸酯,被认为具有抗肿瘤特性。它们存在于天然产物和药用成分中,可能有助于癌症预防和治疗策略 .
食品保鲜
某些异硫氰酸酯,可能包括肉桂酰异硫氰酸酯,的抗菌性质使其在食品保鲜中非常有用。它们抑制微生物生长的能力可以延长食品的保质期 .
神经保护治疗
像肉桂酰异硫氰酸酯这样的化合物已被研究其神经保护活性,特别是在治疗阿尔茨海默病和帕金森病等神经退行性疾病方面 .
天然产物类似物的合成
肉桂酰异硫氰酸酯参与了生物学相关天然产物类似物的合成,例如韦尔维丁酮和哈帕林多生物碱,这些生物碱具有多种生物活性 .
胆碱能系统研究
作用机制
Target of Action
Cinnamoyl isothiocyanate interacts with various targets in the cell. Molecular docking simulations suggest that the most likely targets of cinnamoyl isothiocyanate in C. albicans are caHOS2 and caRPD3, while the most likely target in S. aureus is saFABH . These targets play crucial roles in the survival and proliferation of these organisms, making them ideal targets for antimicrobial action.
Mode of Action
Cinnamoyl isothiocyanate interacts directly with its targets, leading to changes in their function. For instance, compounds containing cinnamoyl isothiocyanate have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.
Biochemical Pathways
Cinnamoyl isothiocyanate affects several biochemical pathways. It is involved in the monolignol pathway for lignin biosynthesis, where it catalyzes the conversion of hydroxycinnamoyl-CoAs into hydroxycinnamaldehydes . This pathway is shared with some important secondary metabolites, such as flavonoids and coumarins .
Pharmacokinetics
The presence of certain groups, such as an isopropyl group, has been suggested to be important for antibacterial activity , which may influence its bioavailability and efficacy.
Result of Action
The primary result of cinnamoyl isothiocyanate’s action is its antimicrobial and cytotoxic activity. It has been found to exhibit significant antimicrobial activity against pathogenic fungi and bacteria . In addition, it has been found to have cytotoxic activity, suggesting potential applications in cancer therapy .
安全和危害
未来方向
Isothiocyanates, including cinnamoyl isothiocyanate, have raised scientific interest due to their unique chemo-preventive properties against cancer pathogenesis . They have potential as promising chemo-therapeutic agents that could be used in the clinical setting to potentiate the efficacy of existing therapies .
属性
IUPAC Name |
(E)-3-phenylprop-2-enoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(11-8-13)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQIHUSOWHSPPO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420807 | |
| Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19495-08-0 | |
| Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19495-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocyclic compounds can be synthesized using cinnamoyl isothiocyanate?
A: Cinnamoyl isothiocyanate reacts with various nucleophiles, enabling the synthesis of diverse heterocycles. Researchers have successfully synthesized pyrimidine [, , , ], thiazine [, ], triazine [], thiadiazole [, , ], triazole [, ], and pyridine [] derivatives using cinnamoyl isothiocyanate as a starting material.
Q2: How does cinnamoyl isothiocyanate react with nitrogen nucleophiles?
A: Cinnamoyl isothiocyanate readily undergoes nucleophilic addition reactions with nitrogen-containing compounds like amines, hydrazines, and amidines. For instance, its reaction with p-aminophenol, N1-phenylbenzene-1,4-diamine, and p-aminoacetophenone initially forms thiourea derivatives, which can be further cyclized to pyrimidinethiones under basic conditions [].
Q3: Can you elaborate on the reaction of cinnamoyl isothiocyanate with isoniazid?
A: Cinnamoyl isothiocyanate reacts with isoniazid (isonicotinic acid hydrazide) to produce a cinnamoyl thiosemicarbazide derivative. This intermediate can be further transformed into various heterocycles like dihydropyrimidine, triazolethiazine, 1,3,4-thiadiazole, 1,3-thiazole, and 1,2,4-thiadiazole by employing different reagents and reaction conditions [].
Q4: Is cinnamoyl isothiocyanate limited to reactions with nitrogen nucleophiles?
A: No, while it readily reacts with nitrogen nucleophiles, cinnamoyl isothiocyanate can also react with oxygen nucleophiles. Studies have shown its cyclization with various oxygen-containing reagents, further broadening its synthetic utility [].
Q5: Are there any limitations or challenges in using cinnamoyl isothiocyanate for synthesis?
A: While generally versatile, synthesizing 5-alkyl-1,2,4-dithiazole-3-thiones using cinnamoyl isothiocyanate has proven challenging. Attempts to produce these compounds through sulfurization were unsuccessful. Interestingly, an alternative cyclization of a reaction intermediate led to the formation of a 1,3-thiazine derivative instead [].
Q6: Has the conformational behavior of cinnamoyl isothiocyanate been investigated?
A: Yes, studies employing dipole moment measurements have been conducted to understand the conformation of cinnamoyl isothiocyanates. This research helps to predict the reactivity and potential applications of these compounds in various synthetic transformations [].
Q7: What is the significance of studying the reactions of α-substituted cinnamoyl isothiocyanates?
A: Investigating the reactivity of α-substituted cinnamoyl isothiocyanates, for instance with sodium hydrosulfide and diazomethane, provides valuable insights into the impact of substituents on the reaction pathway and product formation. This knowledge is crucial for designing efficient synthetic routes to diversely substituted heterocyclic compounds [, ].
Q8: Can you provide an example of a specific compound synthesized and structurally characterized using cinnamoyl isothiocyanate?
A: Researchers successfully synthesized 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione using cinnamoyl isothiocyanate and aniline. Single-crystal X-ray diffraction analysis confirmed the structure of the synthesized compound, revealing the presence of two molecules in the asymmetric unit and intermolecular N—H⋯S hydrogen bonds leading to dimer formation [].
Q9: Beyond heterocycle synthesis, are there other applications of cinnamoyl isothiocyanate?
A: Research explored the incorporation of cinnamoyl moieties into naturally occurring alkaloids like cytisine and anabasine. This modification aimed to investigate the impact on biological activity and potentially discover new drug candidates [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



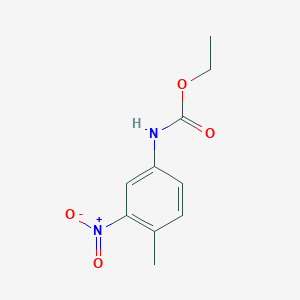




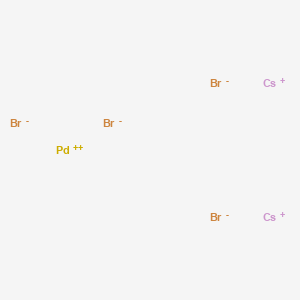
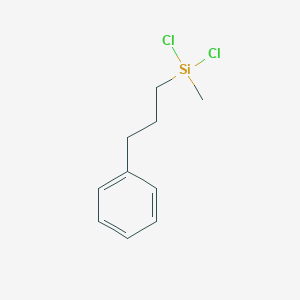

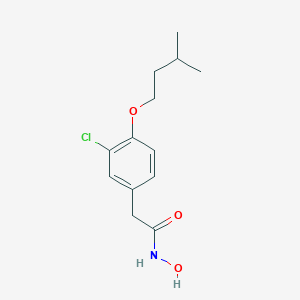
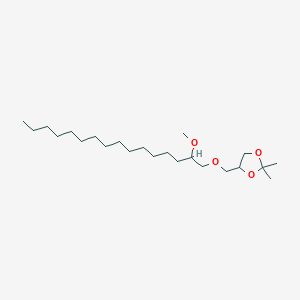
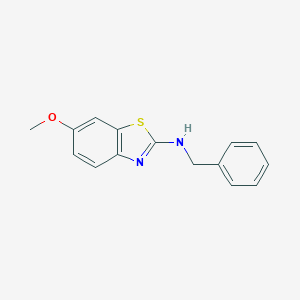
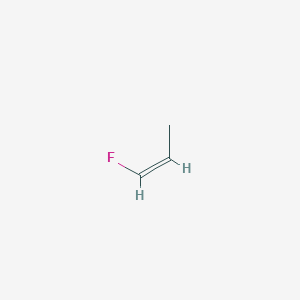
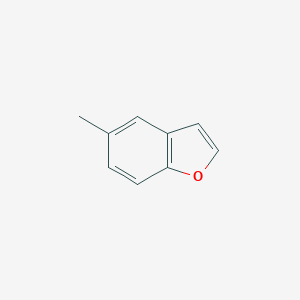
![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)